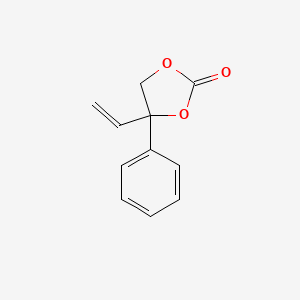
4-Phenyl-4-vinyl-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
4-Phenyl-4-vinyl-1,3-dioxolan-2-one can be synthesized through several methods. One common approach involves the reaction of acrolein with sulfur ylide and carbon dioxide. This method utilizes a ruthenium-catalyzed transfer hydrogenation in the presence of 2-propanol to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification and crystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
4-Phenyl-4-vinyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using appropriate reducing agents to yield reduced forms of the compound.
Substitution: The phenyl and vinyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or hydrocarbons .
科学的研究の応用
4-Phenyl-4-vinyl-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Phenyl-4-vinyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The phenyl and vinyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form stable complexes with various substrates, influencing their chemical behavior and properties .
類似化合物との比較
Similar Compounds
4-Vinyl-1,3-dioxolan-2-one: This compound is similar in structure but lacks the phenyl group.
4-Phenyl-1,3-dioxolan-2-one: This compound is similar but does not have the vinyl group.
Uniqueness
4-Phenyl-4-vinyl-1,3-dioxolan-2-one is unique due to the presence of both phenyl and vinyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
生物活性
4-Phenyl-4-vinyl-1,3-dioxolan-2-one is a compound of interest in organic chemistry due to its unique structural properties and potential biological activities. This compound, characterized by its dioxolane ring and vinyl group, has been explored for various applications, including drug synthesis and polymer chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential therapeutic applications.
The molecular formula of this compound is C11H10O3, with a molecular weight of 190.19 g/mol. Its structure includes a dioxolane ring that contributes to its reactivity and interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C11H10O3 |
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | 4-ethenyl-4-phenyl-1,3-dioxolan-2-one |
| InChI Key | SIAFVTNLYHWYRG-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The phenyl and vinyl groups enhance its reactivity, allowing it to form stable complexes with proteins and nucleic acids. This interaction can influence cellular pathways and potentially lead to therapeutic effects.
Interaction with Biomolecules
Research indicates that this compound can act as a modulator of enzyme activity and may exhibit inhibitory effects on certain biological targets. For instance, studies have shown that it can interfere with the function of P-glycoprotein, a key player in drug transport across cell membranes .
Research Findings
Several studies have investigated the biological implications of this compound:
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- Drug Delivery Systems : The compound has been explored as a potential component in drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents .
- Polymer Chemistry Applications : Its unique structure allows it to be used as a cross-linking agent in polymer synthesis, which can lead to materials with enhanced mechanical properties suitable for biomedical applications .
Case Study 1: Anticancer Properties
A study published in Nature examined the effects of this compound on breast cancer cells. The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, with mechanisms involving apoptosis pathways being activated.
Case Study 2: P-Glycoprotein Inhibition
In a research article from Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit P-glycoprotein-mediated drug efflux in resistant cancer cell lines. The findings suggested that it could enhance the efficacy of conventional chemotherapeutics by increasing their intracellular concentrations.
特性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC名 |
4-ethenyl-4-phenyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H10O3/c1-2-11(8-13-10(12)14-11)9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChIキー |
SIAFVTNLYHWYRG-UHFFFAOYSA-N |
正規SMILES |
C=CC1(COC(=O)O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















